(S)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an aminoethanol side chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-methylpyridine.
Step 1: The 3-methylpyridine undergoes a bromination reaction to introduce a bromine atom at the 2-position.
Step 2: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Step 3: The resulting intermediate is further reacted with an epoxide to introduce the ethanol side chain, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol side chain, to form corresponding oxides or ketones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxides or ketones.
Reduction: Products may include reduced pyridine derivatives or amines.
Substitution: Products may include substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain may form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
- (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol
- (2S)-2-amino-2-(3-ethylpyridin-2-yl)ethan-1-ol
Uniqueness:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the compound’s properties and reactivity.
- Chirality: The (2S) configuration imparts specific stereochemical properties that can influence the compound’s interactions with biological targets.
- Functional Groups: The presence of both an amino and an ethanol group allows for diverse chemical reactivity and potential applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-10-8(6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
ABADXXDXWTVRAN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](CO)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(CO)N |
Origin of Product |
United States |
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